molecular formula C18H19ClN2O4S B2919129 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide CAS No. 946339-43-1

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide

Cat. No. B2919129
CAS RN: 946339-43-1
M. Wt: 394.87
InChI Key: KQKYTBJWZCBFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide is a chemical compound commonly known as COTI-2. It is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer therapy. COTI-2 has been shown to inhibit tumor growth in a variety of cancer types, making it a promising candidate for future cancer treatment.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A series of derivatives incorporating the thiazolidine ring have been synthesized and evaluated for their antimicrobial properties. These compounds, including those similar in structure to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide, demonstrated significant in vitro antibacterial and antifungal activities, suggesting potential therapeutic intervention for microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Activities

  • Compounds structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide have been synthesized and showed promising antiproliferative activity against human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer. These findings indicate the potential for these compounds to serve as leads for the development of new anticancer agents (Huang et al., 2020).

Agonistic Activities at Benzodiazepine Receptors

  • A series of 4-thiazolidinone derivatives have been identified as agonists of benzodiazepine receptors, displaying considerable anticonvulsant activity in experimental models. These findings suggest the role of the thiazolidinone ring, present in compounds related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide, in modulating GABAergic neurotransmission and providing a framework for developing new therapeutic agents (Faizi et al., 2017).

Inhibition of DNA Repair Mechanisms

  • The novel antimetabolite drug COH29, which shares a structural motif with N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide, has been found to inhibit human ribonucleotide reductase (RNR) and reduce the expression of DNA repair pathway genes. This effect suggests that interfering with DNA repair mechanisms could be a viable strategy for enhancing the efficacy of cancer therapies, especially in BRCA-1–defective cells (Chen et al., 2015).

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-2-25-15-7-4-13(5-8-15)18(22)20-14-6-9-16(19)17(12-14)21-10-3-11-26(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKYTBJWZCBFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide

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